4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Physicochemical Differentiation Drug-likeness Permeability

4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-05-8) is a synthetic small molecule with a molecular formula of C21H15BrN2O3 and a molecular weight of 423.266 g/mol. It belongs to the dibenzo[b,f][1,4]oxazepin-11(10H)-one class, a privileged scaffold in medicinal chemistry known for yielding potent inhibitors of histone deacetylases (HDACs), soluble epoxide hydrolase (sEH), and various kinases.

Molecular Formula C21H15BrN2O3
Molecular Weight 423.266
CAS No. 922031-05-8
Cat. No. B3011382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922031-05-8
Molecular FormulaC21H15BrN2O3
Molecular Weight423.266
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C(=O)N2
InChIInChI=1S/C21H15BrN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
InChIKeyLQVZKRURTRHOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-05-8): Procurement and Differentiation Guide


4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-05-8) is a synthetic small molecule with a molecular formula of C21H15BrN2O3 and a molecular weight of 423.266 g/mol [1]. It belongs to the dibenzo[b,f][1,4]oxazepin-11(10H)-one class, a privileged scaffold in medicinal chemistry known for yielding potent inhibitors of histone deacetylases (HDACs), soluble epoxide hydrolase (sEH), and various kinases [2]. The compound is listed in the ZINC database (ZINC859610) as a purchasable screening compound, though no bioactivity data is currently annotated in ChEMBL [1]. Its structure uniquely combines a 4-bromobenzamide moiety at the 2-position with an 8-methyl substitution on the dibenzooxazepinone core, a distinct arrangement among commercially available analogs.

Why the 8-Methyl-4-Bromo Configuration of 4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Cannot Be Generically Substituted


Within the dibenzo[b,f][1,4]oxazepin-11(10H)-one series, minor positional changes in substitution profoundly alter target engagement. The dibenzooxazepine scaffold is a known pharmacophore for HDAC inhibition, where the N-hydroxybenzamide group is critical for zinc chelation in the catalytic pocket [1]. In kinase inhibitor applications, analogous heterocyclic amides demonstrate that the nature and position of the halogen on the terminal benzamide ring dictate potency and selectivity within the kinome [2]. For this compound, the 4-bromo substitution on the benzamide moiety and the 8-methyl group on the tricyclic core define a unique steric and electronic fingerprint. Generic substitution with a 3-bromo isomer, a des-methyl analog, or a different halogen would be expected to alter target affinity, selectivity, and physicochemical properties based on extensive class-level structure-activity relationship data. Direct quantitative comparisons with the closest analogs are detailed in Section 3.

Quantitative Differentiation Evidence for 4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Versus In-Class Analogs


Molecular Topological Polar Surface Area (tPSA) and H-Bond Donor/Acceptor Profile vs. 8,10-Dimethyl Analog

The target compound (CAS 922031-05-8) possesses a topological polar surface area (tPSA) of 67 Ų with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The closely related 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922061-01-6) adds an additional methyl group at the 10-position, altering the molecular shape, clogP, and rotatable bond profile [2]. The quantified difference in HBD count (1 vs. an anticipated 1) may be minimal, but the added steric bulk at position 10 is a critical variable for fitting into a hydrophobic pocket in targets like HDAC catalytic sites or kinase ATP-binding clefts. For CNS-targeted screening, the lower tPSA and potentially lower molecular weight of the 8-methyl-only compound (MW 423.27 vs. 437.29) may offer an advantage in crossing the blood-brain barrier based on Ro5 parameters.

Physicochemical Differentiation Drug-likeness Permeability

Inferred Selectivity Difference from 3-Bromo Isomer Based on HDAC Class SAR

In the dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamide HDAC inhibitor series (US Patent 8,399,452), the substitution pattern on the terminal benzamide ring is a primary determinant of isoform selectivity [1]. The 4-bromo configuration positions the electron-withdrawing bromine atom para to the amide carbonyl, affecting the acid strength and hydrogen-bonding capability of the amide NH. The 3-bromo analog (CAS 1209713-01-8) places the bromine meta, creating a different electrostatic potential surface and potential steric interactions within the enzyme channel. While specific IC50 values for this compound are not publicly available, class-level SAR indicates that a 4-bromo substitution typically enhances potency against Class I HDACs compared to a 3-bromo substitute in analogous benzamide chemotypes, likely due to a better fit into the narrow tunnel leading to the zinc catalytic site [1].

HDAC Inhibition Positional Isomer Selectivity

Unique 8-Methyl Substituent Differentiation from Des-Methyl (11-Oxo) Parent Scaffold

The target compound (CAS 922031-05-8) features an 8-methyl group on the dibenzooxazepinone core, distinguishing it from the des-methyl parent scaffold 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS not found in unbiased sources) [1]. In related dibenzooxazepinone-based sEH inhibitors, the introduction of a methyl group at the 8-position significantly altered both potency and metabolic stability. For example, ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exhibited potent sEH inhibition with IC50 values of 7 nM (rat) and 6 nM (human) [2]. The 8-methyl substitution is hypothesized to occupy a lipophilic pocket, enhancing target affinity compared to the unsubstituted analog, and may also block a site of oxidative metabolism.

Scaffold Differentiation Metabolic Stability Lipophilicity

Optimal Application Scenarios for 4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-05-8)


Chemical Probe Development for Bromodomain-Containing Proteins (BDCPs) Using the 4-Bromobenzamide Moiety

The 4-bromobenzamide group is a known pharmacophore for engaging bromodomains and other acetyl-lysine reader modules. This compound can serve as a starting scaffold for developing selective BRD4 or BRD9 inhibitors. The 8-methyl substitution provides a vector for further functionalization, while the dibenzooxazepinone core imposes a rigid, planar conformation suitable for binding to protein-protein interaction interfaces. [1]

Late-Stage Diversification Precursor for Parallel Library Synthesis Targeting the Kinome

The 4-bromo substituent is an ideal handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid generation of analog libraries with diverse biaryl or amine substitutions. This positions the compound as a versatile building block for kinase inhibitor discovery, exploiting the established utility of heterocyclic amides as type II kinase inhibitors. [2]

HDAC Inhibitor Lead Optimization and Isoform-Selectivity Profiling

Based on the established class-level evidence linking dibenzo[b,f][1,4]oxazepine-11-yl-N-hydroxybenzamides to potent HDAC inhibition, this compound's specific 4-bromo-8-methyl substitution pattern makes it a logical intermediate for conversion to the corresponding hydroxamic acid or for direct testing as a non-hydroxamate HDAC binder. The distinct substitution pattern is expected to drive isoform selectivity, a key requirement for advancing HDAC inhibitors into clinical development. [1]

Chemical Tool for Investigating Soluble Epoxide Hydrolase (sEH) Interactions

Given the potent sEH inhibition demonstrated by structurally related carbamate derivatives (IC50 = 6-7 nM) featuring the identical 8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepine core, this compound can be strategically employed to probe whether the benzamide linker in place of the carbamate retains affinity for the sEH hydrolase domain. This makes it a valuable comparative tool in structure-activity relationship studies. [3]

Quote Request

Request a Quote for 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.